molecular formula C11H14N2O4 B3013165 2-;(Tetrahydro-2H-pyran-4-yl)methoxy=pyrimidine-4-carboxylic acid CAS No. 1937917-83-3

2-;(Tetrahydro-2H-pyran-4-yl)methoxy=pyrimidine-4-carboxylic acid

Cat. No. B3013165
CAS RN: 1937917-83-3
M. Wt: 238.243
InChI Key: GSYZBLKRNKIBQX-UHFFFAOYSA-N
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Description

The compound "2-;(Tetrahydro-2H-pyran-4-yl)methoxy=pyrimidine-4-carboxylic acid" appears to be a derivative of tetrahydro-2H-pyran-4-carboxylic acid, which is a versatile intermediate in organic synthesis. The papers provided discuss various derivatives and reactions involving similar tetrahydropyran compounds, which can offer insights into the synthesis and properties of the compound .

Synthesis Analysis

The synthesis of related compounds involves the reaction of tetrahydro-2H-pyran-4-carboxyl chloride with other reagents. For instance, one study describes the reaction with anesthesin, followed by hydrolysis to yield a carboxylic acid derivative . Another paper details the acylation of various amines using acid chloride to produce diamides . These methods could potentially be adapted for the synthesis of "this compound" by choosing appropriate reagents and reaction conditions.

Molecular Structure Analysis

The molecular structure of tetrahydropyran derivatives can be complex, as indicated by the structural analysis of a related compound using X-ray crystallography . The crystal structure reveals how the pyrazole, pyridine, and pyran rings can be almost coplanar, which may affect the chemical reactivity and physical properties of the compound. Such detailed structural analysis is crucial for understanding the behavior of "this compound" in various environments.

Chemical Reactions Analysis

The reactivity of tetrahydropyran derivatives can be explored through their reactions with other chemical entities. For example, the reaction of 4-methoxy-2-oxopyran-6-ylacetic acid with acid anhydrides leads to the formation of lactones . This suggests that the tetrahydropyran moiety can participate in ring-closure reactions, which could be relevant for the synthesis and modification of "this compound."

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydropyran derivatives are influenced by their molecular structure. The symmetrical ketal function of a related compound has been examined as an alternative to the tetrahydropyranyl protecting group due to its desirable hydrolysis properties . This indicates that the tetrahydropyran ring can confer stability against acidic conditions, which is an important consideration for the synthesis and application of "this compound."

Scientific Research Applications

Synthesis of Amino Acid Derivatives

One application is in the synthesis of amino acid derivatives. Agekyan and Mkryan (2015) demonstrated the use of a similar compound, 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxyl chloride, in the synthesis of p-aminobenzoic acid diamides. This process involved acylation of various amines, indicating the potential of such compounds in the synthesis of complex organic molecules (Agekyan & Mkryan, 2015).

Structural Studies in Crystallography

In crystallography, compounds with similar structures have been studied to understand molecular conformations and interactions. Dhandapani et al. (2015) investigated the crystal structure of ethyl (2S)-9-methoxy-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-11-carboxylate, revealing insights into hydrogen bonding and molecular arrangement in crystals (Dhandapani et al., 2015).

Organic Synthesis and Chemical Reactions

Compounds with the tetrahydro-2H-pyran structure are also used in various organic synthesis reactions. Guo-fu Zhang (2012) outlined the synthesis of a compound involving tetrahydro-2H-pyran-2-yl, demonstrating its use in creating complex organic structures with high yield and purity. This highlights the compound's utility in organic chemistry and pharmaceutical synthesis (Zhang, 2012).

Nucleotide Synthesis

The compound has applications in nucleotide synthesis as well. Bergmann and Pfleiderer (1994) used a related compound, tetrahydro-4-methoxy-2H-pyran-4-yl, in the synthesis of oligoribonucleotides. This method highlights the potential of such compounds in the synthesis of nucleic acid derivatives, which are crucial in genetic research and therapy (Bergmann & Pfleiderer, 1994).

Antioxidative and Antihypertensive Properties

In pharmacology, related compounds have been investigated for their antioxidative and antihypertensive properties. Maneesh and Chakraborty (2018) isolated O-heterocyclic analogues from seaweed, which showed significant angiotensin converting enzyme (ACE) inhibitory potential. These findings suggest potential therapeutic applications for similar compounds in cardiovascular health (Maneesh & Chakraborty, 2018).

properties

IUPAC Name

2-(oxan-4-ylmethoxy)pyrimidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c14-10(15)9-1-4-12-11(13-9)17-7-8-2-5-16-6-3-8/h1,4,8H,2-3,5-7H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSYZBLKRNKIBQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=NC=CC(=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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